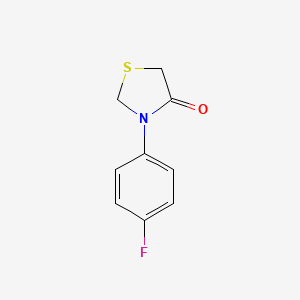

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

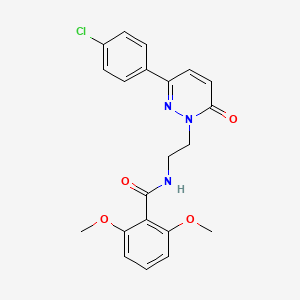

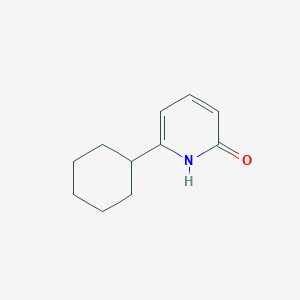

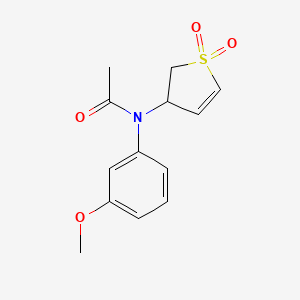

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one, also known as S-24524, is a compound with potential therapeutic properties. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. The compound has been studied extensively in recent years due to its promising pharmacological profile.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one: serves as a key intermediate in the synthesis of various organofluorine compounds. The introduction of fluorine atoms or fluorine-containing groups into molecules is crucial for the development of new drugs, as it can enhance their ability to permeate biological membranes, bind to target receptors, and improve metabolic stability .

Photoredox Catalysis

This compound is involved in photoredox catalysis, a process that allows selective introduction of fluoroalkyl moieties under mild conditions. It’s used in radical fluoroalkylation, particularly trifluoromethylation, which is a powerful tool in organofluorine chemistry .

Tyrosinase Inhibition

In the field of dermatology and cosmetic science, 3-(4-Fluorophenyl)-1,3-thiazolidin-4-one is researched for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can help treat pigmentation disorders and prevent neurodegenerative processes related to Parkinson’s disease .

Molecular Modelling

The compound’s structure allows it to be used in molecular modelling studies to understand interactions with biological targets. Docking analysis can predict how well it binds to enzymes like tyrosinase, which is valuable for designing more effective inhibitors .

Vibrational Spectroscopy

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one: can be studied using vibrational spectroscopy to understand its electronic properties and behavior under different conditions. This information is essential for designing materials with specific electronic characteristics .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the structure of this compound. Understanding its structural details is vital for synthesizing new compounds with desired biological activities .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQSSZSRPXUUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2854737.png)

![2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2854743.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide](/img/structure/B2854747.png)